molecular formula C19H24N2O4 B2460252 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate CAS No. 1111580-86-9

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate

Cat. No. B2460252
CAS RN: 1111580-86-9
M. Wt: 344.411
InChI Key: GPJXZIHCWISXME-UHFFFAOYSA-N
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Description

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDPB, and its chemical formula is C20H23N3O4. It is a white crystalline powder that is soluble in organic solvents like methanol and dimethyl sulfoxide.

Mechanism of Action

The mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX-2, CDPB reduces inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ by CDPB has been shown to improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate have been extensively studied. This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's and Parkinson's disease. Additionally, CDPB has been shown to improve insulin sensitivity and reduce inflammation in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate in lab experiments is its potent anti-inflammatory and analgesic properties. This compound has been shown to be effective in reducing inflammation and pain in various animal models. Additionally, CDPB has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
One of the limitations of using CDPB in lab experiments is its limited solubility in water. This makes it challenging to administer the compound to animals via oral or intravenous routes. Additionally, the long-term effects of CDPB on the body are still unknown, and more research is needed to determine its safety profile.

Future Directions

There are several future directions for research on 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate. One potential direction is to study the long-term effects of CDPB on the body. This will help determine its safety profile and potential side effects. Additionally, more research is needed to determine the optimal dosage and administration route for CDPB.
Another potential direction is to explore the potential applications of CDPB in the treatment of other diseases like cancer and inflammatory bowel disease. Finally, more research is needed to understand the mechanism of action of CDPB and how it interacts with other molecules in the body. This will help identify potential drug targets and improve our understanding of the compound's effects on the body.
Conclusion:
In conclusion, 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate is a promising compound that has shown potential applications in various fields of scientific research. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the treatment of neurodegenerative diseases and other conditions associated with inflammation and pain. However, more research is needed to determine its safety profile, optimal dosage, and administration route.

Synthesis Methods

The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate involves the reaction of 4-oxo-4-phenylbutanoic acid with 1-(tert-butoxycarbonyl)amino-2-methylpropan-1-one in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected using trifluoroacetic acid to obtain the desired compound.

Scientific Research Applications

The potential applications of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate in scientific research are vast. This compound has been extensively studied for its anti-inflammatory and analgesic properties. It has also shown promising results in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

properties

IUPAC Name

[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 4-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(2)19(4,12-20)21-18(24)14(3)25-17(23)11-10-16(22)15-8-6-5-7-9-15/h5-9,13-14H,10-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJXZIHCWISXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)CCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate

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